molecular formula C17H14N2 B12800764 Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- CAS No. 61001-31-8

Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl-

Cat. No.: B12800764
CAS No.: 61001-31-8
M. Wt: 246.31 g/mol
InChI Key: IBJHYSYKPWYXOG-UHFFFAOYSA-N
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Description

Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is a heterocyclic compound that combines the structural features of both pyrazole and isoquinoline.

Properties

CAS No.

61001-31-8

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-phenyl-5,6-dihydropyrazolo[5,1-a]isoquinoline

InChI

InChI=1S/C17H14N2/c1-2-7-14(8-3-1)16-12-17-15-9-5-4-6-13(15)10-11-19(17)18-16/h1-9,12H,10-11H2

InChI Key

IBJHYSYKPWYXOG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Method Overview

This method involves a one-pot tandem reaction that combines a [3 + 2]-cycloaddition, detosylation, and oxidative aromatization to synthesize 5,6-dihydropyrazolo[5,1-a]isoquinolines, including the 2-phenyl derivative. The key reactants are C,N-cyclic azomethine imines and α,β-unsaturated ketones.

Reaction Conditions

  • Base: Potassium carbonate (K₂CO₃)
  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature followed by heating to 50 °C
  • Reaction time: Approximately 24 hours (12 h stirring at room temperature + 12 h heating)

Mechanism Highlights

  • Initial [3 + 2]-cycloaddition between the azomethine imine and α,β-unsaturated ketone forms an intermediate.
  • Detosylation (removal of tosyl protecting group) occurs to generate a reactive intermediate.
  • Oxidative aromatization by DDQ finalizes the formation of the fused pyrazoloisoquinoline ring system.

Yields and Scope

  • Yields range from 65% to 85% depending on substituents on the α,β-unsaturated ketone.
  • The method tolerates various electronic substituents on the aromatic ring of the enone.
  • The reaction is scalable and practical for synthesizing biologically active derivatives.

Representative Data Table

Entry Base (mol%) Oxidant (equiv.) Solvent Time (h) Temp (°C) Yield (%)
1 10 1.2 THF 24 50 85
2 20 2.0 THF 24 50 71
3 20 1.2 THF 24 50 65

Note: Reaction conditions involve 0.10 mmol azomethine imine and 0.15 mmol α,β-unsaturated ketone per run.

Advantages

  • One-pot, straightforward procedure.
  • Good functional group tolerance.
  • Avoids multi-step purification until final product isolation.
  • Mild reaction conditions.

Source

This method was reported in 2023 by a research group focusing on nitrogen heterocycles, highlighting the tandem reaction's efficiency and versatility.

Ruthenium(II)-Catalyzed C-H/N-H Annulation of Pyrazole Derivatives with Alkynes

Method Overview

This approach synthesizes pyrazolo[5,1-a]isoquinolines via ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes. It involves C-H and N-H bond activation and annulation to form the fused heterocyclic system.

Reaction Conditions

  • Catalyst: [(p-cymene)RuCl₂]₂ (10 mol%)
  • Additives: Cu(OAc)₂·H₂O and AgSbF₆ (or KPF₆)
  • Solvent: Water or methanol (green solvents)
  • Temperature: 60–100 °C depending on solvent
  • Reaction time: Typically several hours (optimized per substrate)

Mechanism Highlights

  • Ruthenium catalyst activates C-H and N-H bonds on pyrazole.
  • Alkyne insertion followed by annulation forms the pyrazoloisoquinoline core.
  • Oxidative conditions regenerate the catalyst and promote product formation.

Yields and Scope

  • Yields range from moderate to excellent (40% to 85%) depending on substrates and solvent.
  • Water as solvent provides environmentally friendly conditions with good yields.
  • Methanol allows lower temperature reactions without silver salts or chemical oxidants.
  • Regioselectivity is observed with unsymmetrical alkynes.

Representative Data Table

Entry Substrate R1 Substrate R2 Solvent Temp (°C) Yield in H₂O (%) Yield in MeOH (%)
1 Ph Ph H₂O 100 81 72
2 Ph Me H₂O 100 12 73
3 Me Ph H₂O 100 5 80
4 Pr Pr H₂O 100 82 43
5 Et Et H₂O 100 85 62

Advantages

  • Utilizes green solvents (water, methanol).
  • Avoids harsh chemical oxidants in some conditions.
  • High regioselectivity and functional group tolerance.
  • Applicable to a broad range of pyrazole and alkyne substrates.

Source

This method was detailed in a 2023 publication from the CSIR-National Institute of Oceanography and collaborators, emphasizing green chemistry and catalytic efficiency.

Copper-Catalyzed and Other Metal-Catalyzed Annulation Methods (Brief Overview)

  • Copper-catalyzed annulation of brominated pyrazoles with alkynes has been reported, providing access to pyrazolo[5,1-a]isoquinolines under oxidative conditions.
  • Other metal catalysts such as rhodium have also been employed for oxidative coupling to form these heterocycles.
  • These methods often require organic solvents and higher temperatures but offer alternative routes depending on substrate availability and desired substitution patterns.

Summary Comparison of Preparation Methods

Method Key Features Advantages Typical Yields Solvent Catalyst/Conditions
One-Pot Tandem Reaction [3+2]-Cycloaddition + detosylation + oxidative aromatization Simple, one-pot, mild conditions 65–85% THF K₂CO₃ base, DDQ oxidant
Ruthenium(II)-Catalyzed Annulation C-H/N-H activation, annulation with alkynes Green solvents, regioselective 40–85% Water, Methanol [(p-cymene)RuCl₂]₂, Cu(OAc)₂, AgSbF₆
Copper-Catalyzed Annulation Bromopyrazole + alkyne annulation Alternative metal catalysis Moderate to good Organic solvents Cu catalyst, oxidative conditions

Chemical Reactions Analysis

Tandem [3 + 2]-Cycloaddition/Detosylation/Oxidative Aromatization

This one-pot method involves reacting C,N-cyclic azomethine imines with γ-NHTs-α,β-unsaturated ketones under mild conditions (K₂CO₃, DDQ) to yield 5,6-dihydro-2-phenylpyrazolo[5,1-a]isoquinolines .

Key Data:

Substrate (R₁, R₂)Yield (%)Diastereoselectivity (dr)
H, H87>30:1
4-Me, H81>20:1
3-Cl, H7315:1
2-Furyl, H68>25:1

Mechanism :

  • Cycloaddition : C,N-cyclic azomethine imine undergoes [3 + 2]-cycloaddition with α,β-unsaturated ketone.

  • Detosylation : Base-mediated elimination of the tosyl group.

  • Oxidative Aromatization : DDQ oxidizes the intermediate to the final product .

Silver(I)–Rhodium(I) Cooperative Catalysis

A Ag–Rh co-catalyzed reaction between N′-(2-alkynylbenzylidene)hydrazides and cycloprop-2-ene-1,1-dicarboxylates produces pyrazolo[5,1-a]isoquinolines via tandem 6-endo cyclization, [3 + 2] cycloaddition, cyclopropane opening, and aromatization .

Optimized Conditions:

  • Catalyst: AgOTf (20 mol%), [Rh(cod)Cl]₂ (5 mol%)

  • Solvent: DCE, 80°C

  • Yield Range: 55–78%

Substrate Scope :

  • Electron-donating groups (e.g., -OMe) on the aryl ring improve yields.

  • Steric hindrance at the ortho-position reduces efficiency (e.g., 2-Cl: 48% yield) .

Ruthenium(II)-Catalyzed C–H/N–H Annulation

Ru(II) catalysts enable annulation of pyrazoles with alkynes in aqueous or methanol conditions, offering an eco-friendly route .

Representative Results:

Pyrazole DerivativeAlkyneSolventYield (%)
3-Methyl-5-phenylDiphenylacetyleneH₂O81
3,5-Diphenyl4-OctyneMeOH72
3-Methyl-5-phenyl3-HexyneH₂O85

Conditions :

  • Catalyst: [(p-cymene)RuCl₂]₂ (10 mol%)

  • Additives: Cu(OAc)₂·H₂O (2 equiv.), AgSbF₆ (40 mol%)

  • Temperature: 100°C (H₂O) or 60°C (MeOH) .

Multicomponent Reaction (MCR) Approach

A four-component reaction of 2-alkynylbenzaldehyde, sulfonohydrazide, alcohol, and α,β-unsaturated carbonyl compounds generates diverse H-pyrazolo[5,1-a]isoquinolines .

Highlights:

  • Functional Group Tolerance : Halides, ethers, and heteroaromatics (e.g., 2-thiophenyl) are compatible.

  • Yields : 65–82% under mild conditions (rt, 12–24 h).

  • Applications : Derivatives show inhibitory activity against phosphatases (e.g., CDC25B, PTP1B) .

Copper-Catalyzed Oxidative Coupling

Cu(I)-mediated coupling of bromopyrazoles with terminal alkynes affords pyrazolo[5,1-a]isoquinolines via C–H activation .

Example:

BromopyrazoleAlkyneCatalystYield (%)
5-Bromo-3-MePhenylacetyleneCuI74
5-Bromo-3-PhEthynylbenzeneCuBr68

Conditions :

  • Ligand: 1,10-Phenanthroline

  • Oxidant: K₂S₂O₈

Scientific Research Applications

Synthesis and Chemical Properties

The primary application of pyrazolo(5,1-a)isoquinoline derivatives lies in their synthesis and study of their chemical properties. A novel and efficient method for synthesizing 5,6-dihydropyrazolo[5,1-a]isoquinolines has been developed through a tandem reaction involving C,N-cyclic azomethine imines and α,β-unsaturated ketones . This process involves a [3 + 2]-cycloaddition, detosylation, and oxidative aromatization in one step, yielding functionalized 5,6-dihydropyrazolo[5,1-a]isoquinolines .

Key aspects of the synthesis:

  • The reaction uses potassium carbonate K2CO3K_2CO_3 as a base and DDQ as an oxidant .
  • The electronic properties of substituents on the aromatic ring of the enone unit influence the reaction outcome. Enones with electron-withdrawing groups at the para-position exhibit higher yield efficiency compared to those with electron-donating substituents .
  • The reaction is compatible with hetero-aromatic groups such as 2-furyl and 2-thiophenyl, as well as aliphatic substituents .
  • Various arylsulfonyl protecting groups can be used, with benzenesulfonyl and p-nitrobenzenesulfonyl groups resulting in good yields .

Reaction Mechanism
The proposed mechanism involves the reaction of C,N-cyclic azomethine imine 1a with α,β-unsaturated ketone 2a to produce intermediate A . Elimination of the tosylate group from A forms intermediate B , which then deprotonates to generate intermediate 3aa . Oxidative aromatization of 3aa using DDQ yields the desired product 4aa .

Data Table: Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines

SubstrateBaseOxidantSolventTime (h)Yield (%)
1a + 2a K2CO3K_2CO_3DDQTHF2487
1a + 2b K2CO3K_2CO_3DDQTHF2480
1a + 2c K2CO3K_2CO_3DDQTHF2471

Note: The table is constructed based on the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines, as described in the reference .

Biological Activity

Introduction

Pyrazolo(5,1-a)isoquinoline, specifically the 5,6-dihydro-2-phenyl variant, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and inflammation.

Synthesis

The synthesis of pyrazolo(5,1-a)isoquinolines has evolved through various methodologies. One notable approach involves a one-pot tandem reaction using cyclic azomethine imines and α,β-unsaturated ketones, which yields functionalized compounds with high efficiency (up to 87% yield) . Another efficient method utilizes copper-catalyzed regioselective bicyclization of N-propargylic sulfonylhydrazones . These methods highlight the versatility and accessibility of synthesizing this compound class.

Synthesis Overview

MethodologyYield (%)Key Features
One-pot tandem reactionUp to 87Involves cyclic azomethine imines
Copper-catalyzed bicyclizationVariableRegioselective formation of tricyclic scaffolds

Antitumor Activity

Recent studies have demonstrated that pyrazolo(5,1-a)isoquinoline derivatives exhibit promising antitumor activity. For instance, compounds synthesized with various substitutions were tested against human tumor cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT (colon cancer). The results indicated varying degrees of cytotoxicity with IC50 values ranging from 5.2 µg/mL to over 50 µg/mL across different derivatives .

Cytotoxicity Data

CompoundIC50 (µg/mL) HepG2IC50 (µg/mL) MCF-7IC50 (µg/mL) HCT
19a20.012.612.2
19b25.615.319.9
19c18.811.15.2
Doxorubicin1.2 2.38 0.469

The compound 19c , featuring a specific substitution pattern, exhibited the strongest activity against the HCT cell line .

Other Biological Activities

In addition to antitumor properties, pyrazolo(5,1-a)isoquinoline derivatives have shown anti-inflammatory and antibacterial activities. The presence of the pyrazole ring is often correlated with these effects due to its ability to modulate various biological pathways .

The mechanism by which these compounds exert their biological effects is still under investigation. However, early studies suggest that they may act as topoisomerase inhibitors, disrupting DNA replication in cancer cells . Additionally, their ability to inhibit certain signaling pathways involved in inflammation further underscores their therapeutic potential.

Case Study: Anticancer Efficacy

A detailed study evaluated a series of pyrazolo(5,1-a)isoquinoline derivatives for their anticancer efficacy using in vitro assays on breast and liver cancer cell lines. The results indicated that modifications on the phenyl ring significantly impacted cytotoxicity and selectivity towards cancer cells .

Clinical Implications

While preclinical data are promising, further clinical studies are necessary to establish the safety and efficacy of these compounds in human subjects. The ongoing research aims to optimize these molecules for better bioavailability and reduced toxicity.

Q & A

Basic Research Question

  • Reproductive toxicity : Rat studies show TDLo = 62.5 µg/kg (subcutaneous) for developmental effects .
  • Decomposition risks : Heating releases toxic NOₓ fumes; use fume hoods and PPE .
  • Waste disposal : Classify as hazardous and use certified waste management services .

How can multi-component reactions (MCRs) streamline the synthesis of pyrazolo[5,1-a]isoquinoline scaffolds?

Advanced Research Question
MCRs using 2-alkynylbenzaldehydes, sulfonohydrazides, and α,β-unsaturated ketones enable one-pot assembly under mild conditions (e.g., AgNO₃ catalysis) . Key advantages:

  • Functional group tolerance : Electron-deficient aldehydes yield diverse derivatives (e.g., trifluoromethyl-substituted analogs) .
  • Mechanistic insights : Reactions proceed via tandem dearomatization/rearomatization, confirmed by trapping intermediates .

What reaction mechanisms underpin the formation of complex pyrazolo[5,1-a]isoquinoline derivatives?

Advanced Research Question

  • Aza-Wittig reactions : Iminophosphorane intermediates (e.g., 8 ) react with phenyl isothiocyanate to form carbodiimides, which cyclize into tetracyclic systems (11) .
  • Nucleophilic substitutions : Chlorine in 5 is displaced by amines/thiophenols to generate 13a–c and 15a–c , with triethylamine enhancing reactivity .

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